molecular formula C24H26N4O5 B2514563 N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-25-3

N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2514563
CAS RN: 1116084-25-3
M. Wt: 450.495
InChI Key: VSBQKZMZBLZMPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. The papers provided detail various synthetic approaches for different benzamide compounds. For instance, the synthesis of N-(4-methylbenzyl)benzamide was achieved using CuI as a catalyst and involved the growth of single crystals using the slow evaporation solution technique . Another study reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the compound's relevance in drug chemistry . Additionally, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for gastrokinetic activity . The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs was also described, showcasing a one-step reaction process .

Molecular Structure Analysis

The molecular structure of these benzamide derivatives is crucial for their biological activity. Single-crystal X-ray diffraction was used to determine the crystal structure of N-(4-methylbenzyl)benzamide, revealing an orthorhombic lattice and noncentrosymmetric space group . The crystal structure was found to be stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions . In another study, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, belonging to the monoclinic system . The structures of two novel carboxamides were elucidated by X-ray crystallography, providing insights into their antioxidant activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are diverse and tailored to produce specific functional groups and molecular frameworks. The use of CuI as a catalyst in the synthesis of N-(4-methylbenzyl)benzamide indicates a potential cross-coupling reaction . The formation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone suggests a condensation reaction . The preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides likely involves nucleophilic substitution and alkylation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. Fourier transform IR, NMR, and high-resolution mass spectrometry were used to identify functional groups and confirm the structure of N-(4-methylbenzyl)benzamide . Optical properties such as transmittance, optical band gap, and UV cutoff wavelength were determined through linear optical spectroscopy . Dielectric measurements and Vickers micro-hardness technique were employed to assess the mechanical strength and piezoelectric properties . The thermal stability and melting point were also investigated . For the synthesized carboxamides, antioxidant activities were screened, indicating moderate to significant radical scavenging activity .

Scientific Research Applications

Enzyme Inhibition

Compounds with morpholine structures have been investigated for their inhibitory effects on various enzymes. For instance, aromatic sulfonamide inhibitors have shown potent inhibition against carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where enzyme modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Cancer Research

Research on imine derivatives of oxyresveratrol indicates potential for antioxidative and neuroprotective properties, suggesting a promising avenue for cancer research and the development of neuroprotective agents (Hur, Kim, Lee, Lee, & Choi, 2013).

Antimicrobial Activity

The synthesis and biological evaluation of various compounds have revealed significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents. For example, some pyridazinone-acetohydrazide derivatives showed activity against Gram-positive and Gram-negative bacteria (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).

Material Science

Compounds with morpholine and pyrazine structures have been explored for their potential in material science, including the development of novel polymers with specific functional groups for various applications. This includes the synthesis of polyesteramides with pendant functional groups, indicating potential use in creating materials with tailored properties (Veld, Dijkstra, & Feijen, 1992).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-30-20-8-5-18(21(15-20)31-2)16-27-23(29)17-3-6-19(7-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBQKZMZBLZMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

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